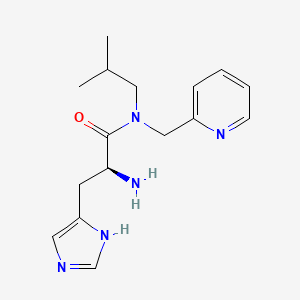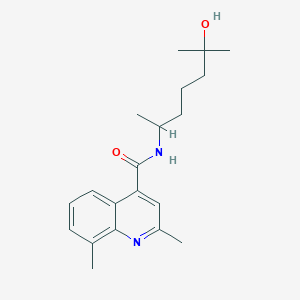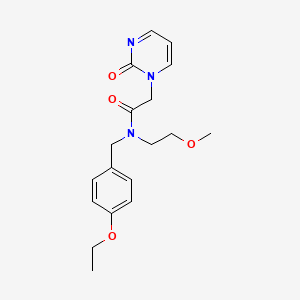![molecular formula C21H34N2O B5901498 4-{benzyl[(1S,9aR)-octahydro-2H-quinolizin-1-ylmethyl]amino}butan-1-ol](/img/structure/B5901498.png)
4-{benzyl[(1S,9aR)-octahydro-2H-quinolizin-1-ylmethyl]amino}butan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{benzyl[(1S,9aR)-octahydro-2H-quinolizin-1-ylmethyl]amino}butan-1-ol is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as compound 1, and it has been found to have a variety of biochemical and physiological effects. In
作用機序
The mechanism of action of compound 1 is not yet fully understood. However, it is believed that compound 1 exerts its effects by binding to specific receptors in the body. These receptors are involved in various cellular processes, including cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
Compound 1 has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. In addition, compound 1 has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Compound 1 has also been found to have antibacterial and antiviral properties.
実験室実験の利点と制限
One of the main advantages of compound 1 is its potential therapeutic applications. However, there are also some limitations to its use in lab experiments. For example, compound 1 is a relatively complex compound, and its synthesis can be challenging. In addition, the mechanism of action of compound 1 is not yet fully understood, which can make it difficult to design experiments to test its effects.
将来の方向性
There are many potential future directions for research on compound 1. One area of research is the development of new drugs based on compound 1. Another area of research is the elucidation of the mechanism of action of compound 1. This could involve the use of advanced imaging techniques and molecular biology tools to study the interactions between compound 1 and its receptors. Additionally, research could focus on optimizing the synthesis of compound 1 and developing new methods for its production. Finally, research could explore the potential applications of compound 1 in other areas, such as agriculture and environmental science.
Conclusion:
Compound 1 is a complex chemical compound that has been extensively studied for its potential applications in scientific research. Its potential therapeutic applications make it an exciting area of research, and there are many potential future directions for further study. While there are some limitations to its use in lab experiments, the potential benefits of compound 1 make it an important area of research for the future.
合成法
The synthesis of compound 1 is a complex process that involves several steps. The first step is the synthesis of the intermediate compound, which is then used to synthesize compound 1. The intermediate compound is synthesized by reacting 1,2,3,4-tetrahydroisoquinoline with benzyl chloride in the presence of a base. The resulting intermediate compound is then reacted with 4-bromobutan-1-ol in the presence of a base to yield compound 1.
科学的研究の応用
Compound 1 has been extensively studied for its potential applications in scientific research. One of the main areas of research is the development of new drugs for the treatment of various diseases. Compound 1 has been found to have potential therapeutic effects for a variety of diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In addition, compound 1 has been found to have potential applications in the development of new antibiotics and antiviral drugs.
特性
IUPAC Name |
4-[[(1S,9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]methyl-benzylamino]butan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34N2O/c24-16-7-6-13-22(17-19-9-2-1-3-10-19)18-20-11-8-15-23-14-5-4-12-21(20)23/h1-3,9-10,20-21,24H,4-8,11-18H2/t20-,21+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APFMEMLONIXXCT-LEWJYISDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2CCCC(C2C1)CN(CCCCO)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN2CCC[C@H]([C@H]2C1)CN(CCCCO)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]-N-[4-(methylthio)benzyl]cyclopropanamine](/img/structure/B5901416.png)
![4-(1,3-dimethyl-1H-pyrazol-4-yl)-N-[1-(4-fluorophenyl)propyl]pyrimidin-2-amine](/img/structure/B5901417.png)

![2-{[4-(allyloxy)-3,5-dichlorobenzyl]amino}-N-methylethanesulfonamide](/img/structure/B5901426.png)

![2-fluoro-N-(3-oxo-3-{[2-(pyridin-3-ylamino)ethyl]amino}propyl)benzamide](/img/structure/B5901435.png)
![3-[3-({isopropyl[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amino}methyl)-1H-indol-1-yl]propanamide](/img/structure/B5901441.png)
amine](/img/structure/B5901452.png)
![(2S)-1-{[(3-methylphenyl)(methylsulfonyl)amino]acetyl}pyrrolidine-2-carboxylic acid](/img/structure/B5901477.png)
![2-{4-[4-(4-methylphenyl)-1H-1,2,3-triazol-1-yl]piperidin-1-yl}nicotinamide](/img/structure/B5901483.png)
![N'-[3-(2-furyl)-1H-1,2,4-triazol-5-yl]-N-methyl-N-[(5-propyl-1H-pyrazol-3-yl)methyl]urea](/img/structure/B5901490.png)

![N-[2-(acetylamino)ethyl]-3-(2-methyl-1H-indol-1-yl)propanamide](/img/structure/B5901503.png)
![4-fluoro-2-{[(2-furylmethyl)(2-morpholin-4-ylethyl)amino]methyl}phenol](/img/structure/B5901510.png)